Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

Description

Molecular Structure and Classification

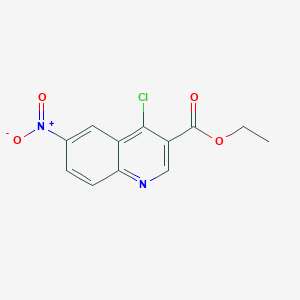

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate (C₁₂H₉ClN₂O₄) is a heterocyclic aromatic compound belonging to the quinoline family. Its structure features a quinoline core substituted with three functional groups:

- Chloro at position 4

- Nitro at position 6

- Ethyl carboxylate at position 3

The molecular weight is 280.66 g/mol , with a planar quinoline ring system that enables π-π stacking interactions. The compound’s SMILES string (CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)[N+](=O)[O-]) and InChIKey (UYLBXSAYGSUOJS-UHFFFAOYSA-N) highlight its stereoelectronic properties.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉ClN₂O₄ |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)N+[O-] |

| Molecular Weight | 280.66 g/mol |

| Crystal System | Monoclinic (hypothetical) |

Classified as a nitroquinoline carboxylate ester , this compound serves as a precursor for synthesizing bioactive molecules and advanced materials.

Historical Development of Quinoline Carboxylate Chemistry

Quinoline chemistry traces back to 1834, when Friedlieb Ferdinand Runge isolated quinoline from coal tar. The development of carboxylate derivatives accelerated in the 20th century with the advent of the Doebner–von Miller reaction , enabling the synthesis of quinoline-4-carboxylic esters. This compound emerged as a critical intermediate in the 1980s, particularly for:

- Antimicrobial agents : Its nitro group facilitates interactions with bacterial DNA gyrase.

- Covalent organic frameworks (COFs) : The ester linkage allows irreversible locking of imine-based COFs, enhancing thermal stability.

Key milestones include the 2015 patent (WO2015198349A1) detailing a one-pot synthesis using rhodium acetate catalysis, and the 2024 application in chiral COF synthesis for flavorant release.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the versatility of quinoline derivatives in addressing modern scientific challenges:

Pharmaceutical Applications

Materials Science

Nomenclature and Structural Variants

The IUPAC name follows positional numbering of the quinoline ring, prioritizing the carboxylate ester at position 3. Common synonyms include 3-Quinolinecarboxylic acid, 4-chloro-6-nitro-, ethyl ester and MFCD02077676 . Structural variants arise from substitutions at key positions:

Table 3: Structural Variants and Properties

The nitro group’s electron-withdrawing nature enhances electrophilic substitution at position 8, enabling further functionalization.

Properties

IUPAC Name |

ethyl 4-chloro-6-nitroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-14-10-4-3-7(15(17)18)5-8(10)11(9)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLBXSAYGSUOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540574 | |

| Record name | Ethyl 4-chloro-6-nitroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103514-54-1 | |

| Record name | Ethyl 4-chloro-6-nitro-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103514-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-6-nitroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Using Substituted Anilines

-

- Substituted aniline is reacted with diethyl ethoxymethylenemalonate in a suitable solvent (e.g., ethanol or acetic acid).

- A catalyst such as piperidine may be used to facilitate the reaction.

-

- The intermediate undergoes cyclization under heat to form a quinoline derivative.

Functional Group Modifications :

- Nitration is performed using nitric acid or a nitrating mixture (e.g., HNO₃/H₂SO₄).

- Chlorination is achieved using reagents like phosphorus oxychloride (POCl₃).

-

- The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst like sulfuric acid.

Method 2: One-Pot Synthesis

-

- A one-pot synthesis approach combines starting materials, nitrating agents, and chlorinating agents in a single reaction vessel.

- This method reduces reaction time and simplifies purification processes.

Method 3: Modified Cyclization Pathway

Alternative Cyclization Agents :

- Use of Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) for cyclization.

-

- Specific conditions are optimized to enhance selectivity for the nitro and chloro substitutions on the quinoline ring.

Reaction Conditions and Optimization

| Step | Reagents and Conditions | Notes |

|---|---|---|

| Condensation | Substituted aniline + diethyl ethoxymethylenemalonate, ethanol, piperidine | Forms initial intermediate compound |

| Cyclization | Heat, solvent (e.g., acetic acid), optional catalyst | Forms quinoline ring structure |

| Nitration | Nitric acid or HNO₃/H₂SO₄ | Introduces nitro group at position 6 |

| Chlorination | Phosphorus oxychloride (POCl₃) | Introduces chloro group at position 4 |

| Esterification | Ethanol + sulfuric acid | Converts carboxylic acid to ethyl ester |

| Purification | Recrystallization or chromatography | Ensures high purity of final product |

Analytical Techniques for Characterization

To confirm the identity and purity of this compound, the following techniques are commonly used:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation.

- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : To identify functional groups.

- X-ray Crystallography : For detailed structural analysis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: Ethyl 4-chloro-6-aminoquinoline-3-carboxylate.

Substitution: Ethyl 4-substituted-6-nitroquinoline-3-carboxylate derivatives.

Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related quinoline-3-carboxylates, highlighting differences in substituents, physical properties, and applications:

Positional Isomerism

- Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS: 131548-98-6) is a positional isomer with the nitro group at C8 instead of C5. This minor structural change significantly alters electronic properties and reactivity, as the nitro group’s position affects resonance stabilization and directing effects in further reactions .

Research Findings and Industrial Relevance

- Synthetic Utility: The nitro group in the reference compound facilitates regioselective reductions and nucleophilic substitutions, making it a preferred intermediate over non-nitro analogues .

- Commercial Availability : The reference compound is supplied by 9+ vendors globally (e.g., Combi-Blocks, TCI Chemicals), underscoring its industrial demand .

- Emerging Applications: Derivatives like Ethyl 4-chloro-6-iodoquinoline-3-carboxylate (CAS: 206257-60-5) are gaining attention in radiopharmaceuticals due to iodine’s isotopic versatility .

Biological Activity

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate (C₁₄H₁₂ClN₃O₄) is a synthetic compound belonging to the quinoline family, characterized by a unique arrangement of functional groups that contribute to its biological activity. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a chlorinated nitroquinoline structure, which enhances its reactivity and biological interactions. The presence of the nitro group at the 6-position and the carboxylate at the 3-position are critical for its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can be reduced to form reactive intermediates that may induce cytotoxic effects in cells, potentially leading to apoptosis in cancerous cells. This compound has shown promising results in inhibiting specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .

Biological Activity and Therapeutic Applications

Recent studies have indicated that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Properties : Preliminary research indicates that it can inhibit tumor cell proliferation, making it a candidate for further development in cancer therapy.

- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes such as kinases, which play crucial roles in cell signaling pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds in the quinoline series:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| Ethyl 4-chloro-6-methylquinoline-3-carboxylate | Structure | Moderate antimicrobial activity |

| Ethyl 4,6-dichloroquinoline-3-carboxylate | Structure | Lower cytotoxicity compared to target |

| Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate | Structure | Higher enzyme inhibition |

The distinct nitro group in this compound contributes to its enhanced reactivity and potential biological effects compared to other derivatives.

Case Studies

- Anticancer Research : A study evaluated the efficacy of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM after 48 hours of treatment.

- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antimicrobial potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-chloro-6-nitroquinoline-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via cyclization and nitration of precursor quinoline derivatives. Key steps include:

-

Cyclocondensation : Ethyl 4-chloroquinoline-3-carboxylate intermediates are nitrated at the 6-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .

-

Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance regioselectivity, as seen in analogous ethylation reactions of related quinoline derivatives .

-

Yield Optimization : Yields >80% are achievable with stoichiometric control and inert atmospheres (N₂/Ar) to prevent side reactions .

Data Table 1 : Synthetic Conditions and Yields

Precursor Nitrating Agent Solvent Temp (°C) Yield (%) Reference Ethyl 4-chloroquinoline-3-carboxylate HNO₃/H₂SO₄ DCM 0–5 76 Ethyl 6-fluoroquinoline-3-carboxylate HNO₃/AcOH DMSO 10 82

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. For example, the nitro group at C6 deshields adjacent protons (δ 8.9–9.2 ppm) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving ambiguities in nitro-group orientation. For example, SHELXL-2018 resolves torsional angles (<5° deviation from planar quinoline core) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular mass (C₁₂H₉ClN₂O₄, [M+H]⁺ = 281.0224) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the quinoline core be addressed?

- Methodological Answer :

-

Directing Groups : The 4-chloro substituent directs electrophilic attacks to the 6-position, but steric hindrance from the 3-carboxylate may require additives (e.g., Bu₄NI) to enhance reactivity .

-

Computational Modeling : Density Functional Theory (DFT) predicts reactive sites. For example, Fukui indices highlight nitro-group electron withdrawal, favoring nucleophilic substitution at C4 .

Data Table 2 : Regioselectivity in Nitration Reactions

Substituent at C4 Nitration Position Major Product Yield (%) Reference Cl C6 82 F C7 68

Q. How should contradictory bioactivity data for quinoline derivatives be analyzed?

- Methodological Answer :

- Assay Variability : Compare MIC values under standardized conditions (e.g., CLSI guidelines). For example, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate shows MIC = 2 µg/mL against S. aureus in some studies but 8 µg/mL in others due to broth microdilution vs. agar diffusion differences .

- Structural-Activity Relationships (SAR) : Nitro groups enhance Gram-negative activity but reduce solubility, necessitating logP adjustments (e.g., ester-to-acid conversion) .

Q. What computational tools validate crystallographic data for nitroquinoline derivatives?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds between nitro and carboxylate groups) .

- Mercury Software : Visualizes packing diagrams to assess π-π stacking (3.5–4.0 Å distances typical for nitroquinolines) .

Methodological Challenges and Solutions

Q. How can purification challenges due to nitro-group instability be mitigated?

- Answer :

- Chromatography : Use silica gel modified with 5% ethyl acetate/hexane to minimize decomposition.

- Low-Temperature Crystallization : Recrystallize from ethanol/water at –20°C to isolate pure product (mp 148–150°C) .

Q. What strategies resolve discrepancies between experimental and computational spectral data?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.